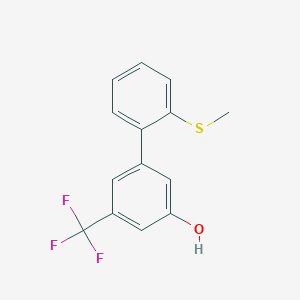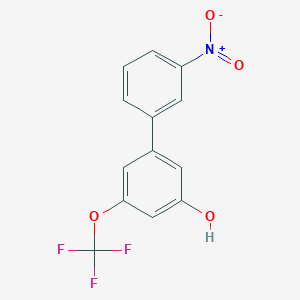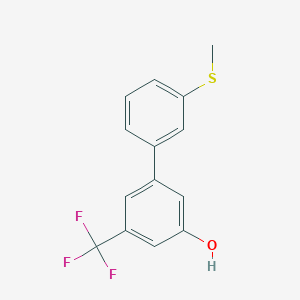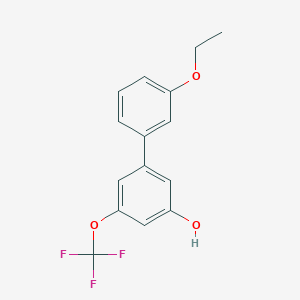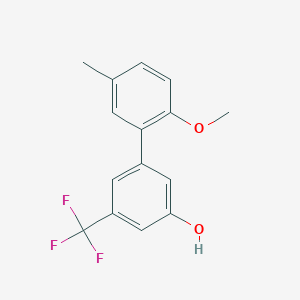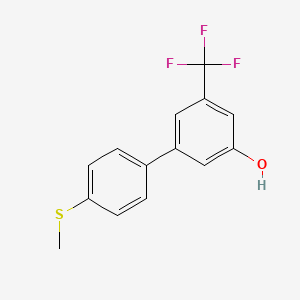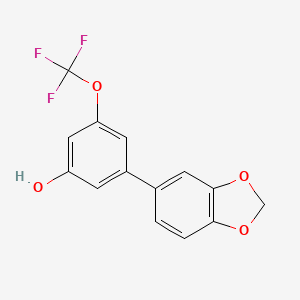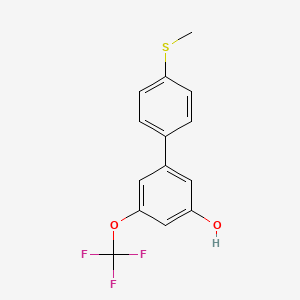
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, is a compound that has been researched for its potential applications in various scientific fields. It is a member of the phenol family, with a molecular formula of C10H7F4O2. The compound is a white solid with a melting point of 133-135°C and a boiling point of 181-183°C. It is soluble in a variety of organic solvents, including ethanol, acetone, and ethyl acetate.
Applications De Recherche Scientifique
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, has been studied for its potential applications in various scientific fields. It has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of a variety of inflammatory diseases. Additionally, it has been investigated for its potential use as a corrosion inhibitor in metal surfaces and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, is not fully understood. However, it is believed that the compound is able to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thus reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, have been studied in animal models. Studies have shown that the compound is able to reduce inflammation and oxidative stress, as well as protect against DNA damage. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, in laboratory experiments include its relatively low cost, high purity, and ease of synthesis. Additionally, the compound is soluble in a variety of organic solvents, making it easy to work with. However, the compound is not commercially available, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, are still being investigated. Future research could focus on the compound’s use as an antioxidant and anti-inflammatory agent in the treatment of various diseases, as well as its potential use as a corrosion inhibitor and catalyst in organic reactions. Additionally, further studies could be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol, 95%, is achieved through a condensation reaction between 2-fluoro-4-methoxyphenol and 3-trifluoromethylphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 80-90°C and a pressure of 0.2-0.4 MPa. The product is then purified by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-11-2-3-12(13(15)7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWZOKHNNOUNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686616 |
Source


|
| Record name | 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1262004-03-4 |
Source


|
| Record name | 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


